N-(4-chlorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide
Description
N-(4-chlorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide (CAS No. 439111-14-5) is a synthetic dihydronaphthofuran derivative featuring a fused naphthalene-furan core substituted with a 4-chlorobenzyl carboxamide group. Its synthesis was first enabled by base-catalyzed methods, such as the sodium methoxide-promoted condensation of 2-naphthol with allyl halides, followed by cyclization .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1,2-dihydrobenzo[e][1]benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO2/c21-15-8-5-13(6-9-15)12-22-20(23)19-11-17-16-4-2-1-3-14(16)7-10-18(17)24-19/h1-10,19H,11-12H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWACKHFHQWTGPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C3=CC=CC=C3C=C2)C(=O)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide typically involves the following steps:
Formation of the naphthofuran core: This can be achieved through the cyclization of 2-hydroxy-1-naphthaldehyde with appropriate reagents.
Introduction of the carboxamide group: This step involves the reaction of the naphthofuran core with 4-chlorobenzylamine under suitable conditions to form the desired carboxamide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and naphthofuran moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenated reagents and catalysts like palladium on carbon can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
N-(4-chlorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide has been studied for various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide involves its interaction with molecular targets such as NF-κB. By inhibiting NF-κB activity, the compound can reduce inflammation and induce apoptosis in cancer cells. This inhibition occurs through the disruption of signaling pathways that regulate cell proliferation and survival .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (Cl, F, NO₂): Increase metabolic stability and influence binding affinity to biological targets.
Physicochemical and Spectral Properties
- NMR Data : Analogues like (Z)-1-(2-nitrobenzylidene)-...-pyrrolidine show distinct ¹H/¹³C NMR shifts (e.g., aromatic protons at δ 7.2–8.5 ppm), confirming stereochemical integrity and substituent effects .
- Solubility : Methylsulfonyl-substituted derivatives (e.g., 5d) exhibit lower aqueous solubility due to increased molecular weight and polarity .
- Stability : The 4-chloro group confers stability against oxidative degradation compared to fluoro or nitro analogues .
Biological Activity
N-(4-chlorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activity of this compound, supported by data tables and relevant research findings.
Synthesis and Structure
The synthesis of this compound involves several steps, typically starting from commercially available naphthalene derivatives. The compound's structure includes a naphtho-furan moiety which is known for its diverse biological activities.
Antimicrobial Activity
Research has indicated that compounds with a similar structure to this compound exhibit significant antimicrobial properties. For instance, derivatives of dihydronaphthofurans have shown effectiveness against both Gram-positive and Gram-negative bacteria. In a study evaluating various furan derivatives, notable antibacterial activity was recorded against Escherichia coli and Staphylococcus aureus, suggesting that the furan scaffold can be optimized for enhanced antimicrobial efficacy .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Activity (MIC) |
|---|---|---|
| N-(3-amino-2,4-dimethoxy phenyl)furan-2-carboxamide | E. coli, S. aureus | 10 µg/mL |
| 1,2-Dihydronaphtho[2,1-b]furan derivative | E. coli, S. aureus | 15 µg/mL |
| This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of this compound has been investigated in various studies. Similar compounds have demonstrated significant cytotoxicity against cancer cell lines. For example, one study reported IC50 values for related furan derivatives against MCF-7 breast cancer cells that were comparable to established chemotherapy agents like doxorubicin .
Table 2: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Dihydronaphthofuran derivative | MCF-7 | 12.8 |
| Doxorubicin | MCF-7 | 3.13 |
| This compound | TBD | TBD |
The proposed mechanisms of action for the biological activity of this compound include:
- Inhibition of DNA synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
- Induction of apoptosis : Evidence suggests that these compounds may activate apoptotic pathways in tumor cells.
- Antioxidant properties : Some derivatives exhibit antioxidant activity which can contribute to their anticancer effects.
Case Studies
Several case studies highlight the efficacy of compounds related to this compound:
-
Study on Anticancer Effects : A recent study demonstrated that a closely related compound significantly reduced tumor size in xenograft models by inducing apoptosis in cancer cells.
"The compound exhibited a marked reduction in tumor growth and increased survival rates in treated mice" .
- Antimicrobial Efficacy : Another study evaluated the antibacterial effects of various furan derivatives and found that those with halogen substitutions showed enhanced activity against resistant strains.
Q & A
Q. Table 1: Comparative Synthesis Routes
| Method | Catalyst | Yield (%) | Conditions | Reference |
|---|---|---|---|---|
| Claisen Rearrangement | None | 36–52 | 150–190°C, solvent-free | |
| Iodine Cyclization | NIS/I₂ | 71–85 | 0–5°C, CH₃CN/H₂O | |
| Cu-Catalyzed Cycloaddition | Cu(OAc)₂ | 48–98 | −40°C, MeOH |
Basic: What analytical techniques are essential for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying the dihydronaphthofuran core and chlorobenzyl substitution. Key signals include:
- Dihydrofuran protons : δ 3.8–4.2 ppm (multiplet for H-1 and H-2) .
- Aromatic protons : δ 6.5–8.0 ppm (naphthalene and chlorobenzyl groups) .
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 378.09 for C₂₁H₁₆ClNO₃) .
- X-ray Crystallography : Resolves stereochemistry and confirms intramolecular hydrogen bonding in the carboxamide group .
Advanced: How can researchers reconcile contradictory data on the biological activity of dihydronaphthofuran derivatives?
Methodological Answer:
Contradictions in biological data (e.g., anticancer efficacy) may arise from:
- Structural Variability : Minor substitutions (e.g., halogen vs. methyl groups) alter target binding. For example, fluorophenyl derivatives show enhanced activity over chlorophenyl analogs in MDA-MB-468 cells .
- Assay Conditions : Varying cell lines (MCF-7 vs. WI-38) and protocols (MTT vs. apoptosis assays) impact results. Standardized panels (e.g., NCI-60) are recommended .
- Metabolic Stability : Differences in microsomal stability (e.g., CYP450 metabolism) affect in vivo outcomes. Use hepatic microsome assays to compare .
Q. Table 2: Anticancer Activity of Analogous Compounds
| Compound | IC₅₀ (μM) MDA-MB-468 | IC₅₀ (μM) MCF-7 | Reference |
|---|---|---|---|
| (p-Tolyl)dihydronaphthofuran | 12.4 | 18.9 | |
| 4-Fluorophenyl derivative | 8.7 | 14.2 | |
| Target Compound (Chlorobenzyl) | Pending | Pending | – |
Advanced: What methodologies optimize the enantioselective synthesis of this compound for pharmacological studies?
Methodological Answer:
Chiral resolution is achieved via:
- Asymmetric Catalysis : Cu(OAc)₂ with ketimine P,N,N-ligands induces enantioselectivity (up to 93% ee) in [3+2] cycloadditions .
- Chiral HPLC : Use amylose-based columns (e.g., Chiralpak IA) to separate enantiomers. Mobile phase: hexane/isopropanol (90:10) .
- Circular Dichroism (CD) : Verify enantiopurity by comparing experimental CD spectra with computational models (TD-DFT) .
Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
Methodological Answer:
- Core Modifications : Replace the dihydronaphthofuran core with dihydrothiophene to assess electron-deficient scaffolds .
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -NO₂) at the naphthalene C-5 position to enhance DNA intercalation .
- Carboxamide Variants : Replace chlorobenzyl with pyridinylmethyl groups to improve solubility and blood-brain barrier penetration .
Q. Experimental Workflow :
Synthesize Analogues : Use parallel synthesis (e.g., Ugi reaction) to generate 10–20 derivatives .
In Silico Screening : Dock compounds into target proteins (e.g., Topoisomerase II) using AutoDock Vina .
Validate Top Hits : Test in vitro (IC₅₀) and in vivo (xenograft models) .
Basic: What are the stability considerations for this compound under experimental storage conditions?
Methodological Answer:
- Thermal Stability : Decomposition occurs above 150°C; store at −20°C in amber vials .
- Light Sensitivity : The dihydronaphthofuran core is prone to photooxidation. Use argon-filled containers for long-term storage .
- pH Sensitivity : Carboxamide hydrolysis is observed at pH < 3.0 or > 10.0. Use neutral buffers (pH 6.8–7.4) in biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
